1-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}-6-methyl-1,2,3,4-tetrahydroquinoline
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Description
Synthesis Analysis
The synthesis of tetrahydroquinoline derivatives often involves innovative methodologies that enable the formation of complex structures. For instance, the synthesis of tetrahydroisoquinoline derivatives has been accomplished through cascade halosulfonylation reactions, indicating the potential for diverse functionalization strategies in related quinoline compounds (Zhu et al., 2016). Another approach involves the Pummerer-type cyclization to produce spiro[isoquinoline-4,4'-piperidine] derivatives, showcasing the versatility in crafting complex quinoline and piperidine fused systems (Liu et al., 2006).
Molecular Structure Analysis
The molecular structure of tetrahydroquinoline derivatives can be elucidated through advanced spectroscopic methods. For example, X-ray crystallography and density functional theory (DFT) studies provide detailed insights into the geometry, electronic structure, and intermolecular interactions of quinolin-2(1H)-one compounds, which can be analogous to understanding the structure of the target compound (Fatma et al., 2017).
Mechanism of Action
Target of Action
It is known that tetrahydroquinoline derivatives have been associated with diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Tetrahydroquinoline derivatives are known to interact with their targets, leading to changes in the biological activities of the targets .
Biochemical Pathways
Tetrahydroquinoline derivatives are known to exert diverse biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Tetrahydroquinoline derivatives are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
properties
IUPAC Name |
(1-ethylsulfonylpiperidin-4-yl)-(6-methyl-3,4-dihydro-2H-quinolin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O3S/c1-3-24(22,23)19-11-8-15(9-12-19)18(21)20-10-4-5-16-13-14(2)6-7-17(16)20/h6-7,13,15H,3-5,8-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQAQFUBTZLQFMM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCC(CC1)C(=O)N2CCCC3=C2C=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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